

Introduction to 1-Buten-2-ol: Structure and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Buten-2-ol

Cat. No.: B14168027

[Get Quote](#)

1-Buten-2-ol is a secondary enol with the chemical structure $\text{CH}_3\text{CH}_2\text{C}(\text{OH})=\text{CH}_2$. It exists in equilibrium with its keto tautomer, butan-2-one (also known as methyl ethyl ketone or MEK). This equilibrium, known as keto-enol tautomerism, overwhelmingly favors the more stable keto form under standard conditions.[1] The instability of the enol form means that **1-buten-2-ol** is typically not isolated but rather generated in situ as a transient intermediate in reactions involving butan-2-one.

The chemistry of **1-buten-2-ol** is therefore best understood as the chemistry of an enol intermediate. Reactions that appear to be with **1-buten-2-ol** are often, in practice, reactions of butan-2-one that proceed through this enol form, particularly under acidic or basic catalysis.[2]

Keto-Enol Tautomerism: The Central Equilibrium

The interconversion between butan-2-one and its enol forms (**1-buten-2-ol** and 2-buten-2-ol) is a fundamental process that underpins much of its reactivity. The equilibrium heavily favors butan-2-one due to the greater strength of the $\text{C}=\text{O}$ double bond compared to the $\text{C}=\text{C}$ double bond.[1] However, the formation of the enol, even in small amounts, provides a crucial nucleophilic pathway for reactions at the α -carbon.

This tautomerization can be catalyzed by either acid or base.[2][3]

- **Base-Catalyzed Tautomerism:** A base removes a proton from the α -carbon of butan-2-one to form a resonance-stabilized enolate ion. Protonation of the oxygen atom in the enolate then yields the enol.

- Acid-Catalyzed Tautomerism: The carbonyl oxygen of butan-2-one is first protonated by an acid, making it more electrophilic. A weak base (like water) then removes a proton from the α -carbon to form the enol.^[2]

Butan-2-one has two different α -carbons, leading to two possible enol tautomers: **1-buten-2-ol** and 2-buten-2-ol. The more substituted enol, 2-buten-2-ol, is generally the more thermodynamically stable of the two enols.^[1]

Acid and Base-Catalyzed Keto-Enol Tautomerism

Core Reaction Mechanisms

Electrophilic Addition

The C=C double bond in **1-buten-2-ol** is electron-rich, making it susceptible to attack by electrophiles.^[4] The reaction proceeds via an electrophilic addition mechanism. The regioselectivity of the addition is governed by the stability of the resulting carbocation intermediate.

In the addition of an acid like HBr, the initial protonation can occur at either C1 or C2.

- Protonation at C1: This forms a secondary carbocation at C2, which is significantly stabilized by resonance with the adjacent hydroxyl group's lone pair of electrons. This oxocarbenium ion is the more stable intermediate.
- Protonation at C2: This would form a primary carbocation at C1, which is much less stable.

Therefore, the reaction proceeds via the more stable oxocarbenium ion intermediate, leading to the Markovnikov addition product where the nucleophile (Br^-) attacks the C2 carbon. The initial product is a halohydrin which may undergo further reactions.

Mechanism of Electrophilic Addition of HBr

Oxidation and Reduction

Direct oxidation or reduction of **1-buten-2-ol** is uncommon due to its rapid tautomerization to butan-2-one.

- Oxidation: Any reaction attempting to oxidize the secondary alcohol of **1-buten-2-ol** would likely first involve its conversion to butan-2-one. Ketones are generally resistant to oxidation, requiring strong oxidizing agents and harsh conditions (like KMnO_4 with heat) to cleave the carbon-carbon bonds. Primary alcohols, like butan-1-ol, are more readily oxidized, first to aldehydes and then to carboxylic acids.^{[5][6]}
- Reduction: The reduction of **1-buten-2-ol** can be considered in two ways. The reduction of the $\text{C}=\text{C}$ double bond (hydrogenation using catalysts like Pd/C) would yield butan-2-ol. Alternatively, the reduction of its keto tautomer, butan-2-one, is a standard method for synthesizing butan-2-ol, commonly achieved using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).^[7]

Rearrangement Reactions

Under acidic conditions, carbocation intermediates can undergo rearrangements to form more stable species. While **1-buten-2-ol** itself is an enol, a related reaction is the acid-catalyzed dehydration of butan-2-ol, which proceeds through a secondary carbocation and can lead to a mixture of butene isomers.^[8] Similarly, the protonation of the double bond in **1-buten-2-ol** could potentially lead to rearrangements, although tautomerization to the ketone is the dominant pathway.

Quantitative Data

Quantitative experimental data for **1-buten-2-ol** is limited due to its instability. The following table summarizes available gas-phase ion energetics data from the NIST Chemistry WebBook.^[9]

Ion	Appearance Energy (eV)	Other Products	Method
$\text{C}_2\text{H}_3\text{O}^+$	10.4 ± 0.1	C_2H_5	EI
$\text{C}_3\text{H}_5\text{O}^+$	10.3 ± 0.1	CH_3	EI

Source: NIST
Chemistry
WebBook^[9]

The equilibrium constant for the tautomerism between butan-2-one and its enol forms heavily favors the ketone, with estimates on the order of 10^6 to 10^7 , indicating that the enol form is present in only parts-per-million quantities at equilibrium.^[1]

Experimental Protocols

As **1-buten-2-ol** is a transient intermediate, experimental protocols focus on reactions of its keto tautomer, butan-2-one, that proceed via the enol. A classic example is the acid-catalyzed α -halogenation.

Protocol: Acid-Catalyzed α -Bromination of Butan-2-one

This protocol describes a representative procedure where butan-2-one is brominated at the α -carbon, a reaction that proceeds through the **1-buten-2-ol** and 2-buten-2-ol intermediates.

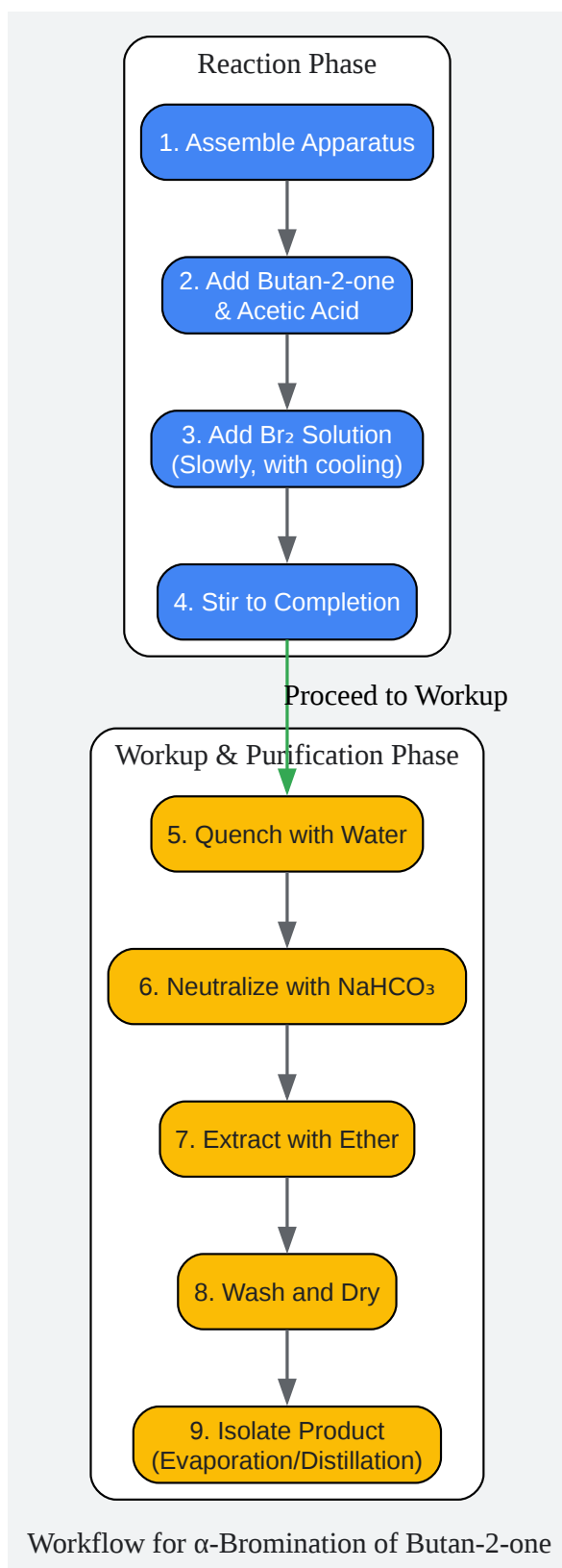
Objective: To synthesize 3-bromobutan-2-one by reacting butan-2-one with bromine in an acidic medium.

Materials:

- Butan-2-one (MEK)
- Glacial Acetic Acid (as solvent and acid catalyst)
- Bromine (Br_2)
- Sodium bicarbonate solution (aqueous, saturated)
- Drying agent (e.g., anhydrous sodium sulfate)
- Round-bottom flask with a dropping funnel and reflux condenser
- Stirring apparatus
- Ice bath

Procedure:

- **Setup:** Assemble a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser in a fume hood.
- **Reaction Mixture:** Charge the flask with butan-2-one and glacial acetic acid. Begin stirring and cool the flask in an ice bath.
- **Bromine Addition:** Slowly add a solution of bromine in glacial acetic acid to the flask via the dropping funnel. The rate of addition should be controlled to keep the reaction temperature low and to prevent the accumulation of unreacted bromine. The characteristic red-brown color of bromine should fade as it is consumed.
- **Reaction Completion:** After the addition is complete, allow the mixture to stir at room temperature until the color of bromine has completely disappeared, indicating the reaction is complete.
- **Workup:** Carefully pour the reaction mixture into an excess of cold water. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the organic product with a suitable solvent (e.g., diethyl ether).
- **Purification:** Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- **Isolation:** Remove the solvent by rotary evaporation to yield the crude 3-bromobutan-2-one. Further purification can be achieved by distillation under reduced pressure.



[Click to download full resolution via product page](#)

Workflow for α -Bromination of Butan-2-one

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quora.com [quora.com]
- 2. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 3. fiveable.me [fiveable.me]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. quora.com [quora.com]
- 6. nagwa.com [nagwa.com]
- 7. Convert butan-2-one to butan-2-ol - askITians [askitians.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1-Buten-2-ol [webbook.nist.gov]
- To cite this document: BenchChem. [Introduction to 1-Buten-2-ol: Structure and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14168027#basic-reaction-mechanisms-involving-1-buten-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com